Lacosamide

Catalog No.
S532333
CAS No.
175481-36-4
M.F
C13H18N2O3
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lacosamide

CAS Number

175481-36-4

Product Name

Lacosamide

IUPAC Name

(2R)-2-acetamido-N-benzyl-3-methoxypropanamide

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1

InChI Key

VPPJLAIAVCUEMN-GFCCVEGCSA-N

SMILES

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1

solubility

10-33.3 g/L

Synonyms

2-(acetylamino)-3-methoxy-N-(phenylmethyl)-, (2R)-, ADD-234037, ertosamide, harkoseride, SPM-927

Canonical SMILES

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1

Isomeric SMILES

CC(=O)N[C@H](COC)C(=O)NCC1=CC=CC=C1

The exact mass of the compound Lacosamide is 250.13174 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as lacosamide is a white to light yellow powder. it is sparingly soluble in water and slightly soluble in acetonitrile and ethanol.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Supplementary Records. It belongs to the ontological category of N-acyl-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Lacosamide is a functionalized amino acid classified as a third-generation antiepileptic drug (AED). Its primary mechanism involves the selective enhancement of slow inactivation of voltage-gated sodium channels, a mode of action distinct from traditional AEDs like carbamazepine and phenytoin, which primarily affect fast inactivation. This compound demonstrates a favorable pharmacokinetic profile, including high oral bioavailability (~100%), low plasma protein binding (<15%), and a low potential for drug-drug interactions, making it a valuable tool in both preclinical research and clinical applications for epilepsy and neuropathic pain.

References

Substituting Lacosamide with older sodium channel-blocking antiepileptic drugs (AEDs) like Carbamazepine or Phenytoin is often unviable due to fundamental differences in mechanism and pharmacokinetics. Lacosamide selectively enhances *slow* inactivation of sodium channels, whereas conventional agents primarily affect *fast* inactivation, resulting in different efficacy and neurotoxicity profiles. Furthermore, Lacosamide exhibits minimal interaction with the cytochrome P450 (CYP) enzyme system, a stark contrast to potent inducers like Carbamazepine. This lack of CYP interaction prevents unpredictable metabolic effects on co-administered compounds, a critical factor for reproducibility in preclinical research and safety in polypharmacy settings. These mechanistic and pharmacokinetic distinctions make Lacosamide non-interchangeable with its predecessors for many applications.

Distinct Mechanism: Selective Enhancement of Sodium Channel Slow Inactivation

Unlike classical antiepileptic drugs (AEDs), Lacosamide uniquely modulates voltage-gated sodium channels (Na(v)) by selectively enhancing slow inactivation. In a direct comparative study using whole-cell patch-clamp on N1E-115 neuroblastoma cells, 100 µM Lacosamide caused a significant hyperpolarizing shift of -33 mV in the voltage dependence of slow inactivation. In contrast, Carbamazepine at the same concentration had no significant effect on the voltage dependence of slow inactivation. While other AEDs like Phenytoin and Lamotrigine show some effect on slow inactivation, their primary mechanism involves fast inactivation, which Lacosamide does not significantly affect.

Evidence DimensionShift in Voltage Dependence of Na(v) Channel Slow Inactivation (V0.5)
Target Compound Data-33 ± 7 mV shift (Lacosamide at 100 µM)
Comparator Or BaselineNo significant shift (Carbamazepine at 100 µM)
Quantified DifferenceLacosamide induces a significant hyperpolarizing shift while Carbamazepine does not.
ConditionsWhole-cell patch-clamp on N1E-115 mouse neuroblastoma cells.

This distinct mechanism allows for the stabilization of hyperexcitable neurons with potentially fewer side effects than broad-spectrum fast-inactivation blockers, making it a critical tool for studying refractory epilepsy models.

Low Drug-Drug Interaction Profile: Minimal Impact on Cytochrome P450 Enzymes

Lacosamide demonstrates a low potential for pharmacokinetic drug-drug interactions because it does not significantly inhibit or induce key cytochrome P450 (CYP) isoforms at clinically relevant concentrations. In vivo studies confirm this; co-administration of Lacosamide with the potent CYP inducer Carbamazepine or the CYP inhibitor Valproic acid resulted in no clinically relevant changes in the plasma concentrations of either drug. This contrasts sharply with Carbamazepine, which is known to interact with over 800 drugs, largely through its potent induction of CYP3A4 and other enzymes. Lacosamide's low protein binding (<15%) further minimizes the risk of displacement interactions.

Evidence DimensionPotential for Drug-Drug Interactions (DDI)
Target Compound DataLow DDI potential; no significant induction/inhibition of major CYP isoforms.
Comparator Or BaselineHigh DDI potential (Carbamazepine); potent CYP inducer known to interact with >800 drugs.
Quantified DifferenceQualitatively significant difference in metabolic interaction liability, simplifying experimental design.
ConditionsIn vitro enzyme assays and in vivo human pharmacokinetic studies.

This ensures predictable pharmacokinetics and cleaner data in preclinical studies involving co-administered compounds, improving experimental reproducibility and simplifying protocol design.

Superior Aqueous Solubility for Simplified Handling and Formulation

Lacosamide exhibits high aqueous solubility, a significant practical advantage over older, poorly soluble AEDs. Its solubility in phosphate-buffered saline is reported as 20.1 mg/mL. According to its Biopharmaceutics Classification System (BCS) Class I designation, a 200 mg dose completely dissolves in 250 mL of aqueous media across a pH range of 1 to 7.5. This facilitates the straightforward preparation of stock solutions for in vitro work and enables the development of parenteral (intravenous) formulations without complex solubilizers. In contrast, comparator compounds like Phenytoin and Carbamazepine are notoriously difficult to dissolve, with aqueous solubilities often cited in the low µg/mL range, complicating their use in both laboratory and clinical settings.

Evidence DimensionAqueous Solubility
Target Compound DataHigh (20.1 mg/mL in PBS); BCS Class I drug.
Comparator Or BaselineVery low (e.g., Phenytoin ~20-30 µg/mL; Carbamazepine ~112 µg/mL)
Quantified Difference>150-fold higher solubility compared to common alternatives.
ConditionsAqueous buffer systems (e.g., PBS) at physiological pH.

This property simplifies material handling, reduces the need for harsh solvents like DMSO in cell-based assays, and allows for the preparation of high-concentration aqueous stock and intravenous solutions.

Probing Drug-Resistant Neurological Models

Lacosamide's selective action on slow inactivation makes it the right choice for investigating experimental models of epilepsy or neuropathic pain that are refractory to conventional AEDs targeting fast inactivation. Its use allows for specific interrogation of the role of slow inactivation in neuronal hyperexcitability.

Complex In Vivo Pharmacology Studies

In preclinical studies requiring the co-administration of multiple compounds, Lacosamide is a superior choice to older AEDs. Its minimal interaction with the CYP450 metabolic system ensures that the pharmacokinetics of other test articles are not inadvertently altered, leading to more reliable and interpretable data.

Development of Aqueous and Parenteral Formulations

For applications requiring intravenous administration or the preparation of high-concentration, solvent-free aqueous stock solutions, Lacosamide's high water solubility provides a significant advantage. This property simplifies formulation development and handling for in vivo animal studies and high-throughput in vitro screening where solvent effects must be minimized.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

250.13174244 g/mol

Monoisotopic Mass

250.13174244 g/mol

Boiling Point

536.447 °C at 760 mmHg

Heavy Atom Count

18

LogP

0.728

Appearance

Solid powder

Melting Point

140-146˚C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

563KS2PQY5

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 65 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 64 of 65 companies with hazard statement code(s):;
H301 (95.31%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (95.31%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

In the US and Europe, lacosamide is indicated for the treatment of partial-onset seizures in children and adults. In Canada, it is reserved for use in adults. It is also used as an adjunctive therapy in the treatment of primary generalized tonic-clonic seizures in patients four years of age and older. The extended-release capsules of lacosamide are indicated for the treatment of partial-onset seizures in adults and in pediatric patients weighing at least 50 kg.
Vimpat is indicated as monotherapy and adjunctive therapy in the treatment of partial-onset seizures with or without secondary generalisation in adults, adolescents and children from 4 years of age with epilepsy.
Lacosamide UCB is indicated as monotherapy and adjunctive therapy in the treatment of partial-onset seizures with or without secondary generalisation in adults, adolescents and children from 4 years of age with epilepsy. ,
Lacosamide Adroiq is indicated as monotherapy in the treatment of partial-onset seizures with or without secondary generalisation in adults, adolescents and children from 2 years of age with epilepsy. Lacosamide Adroiq is indicated as adjunctive therapyin the treatment of partial-onset seizures with or without secondary generalisation in adults, adolescents and children from 2 years of age with epilepsy. in the treatment of primary generalised tonic-clonic seizures in adults, adolescents and children from 4 years of age with idiopathic generalised epilepsy.
Lacosamide Accord is indicated as monotherapy in the treatment of partial-onset seizures with or without secondary generalisation in adults, adolescents and children from 4 years of age with epilepsy. Lacosamide Accord is indicated as adjunctive therapy�         in the treatment of partial-onset seizures with or without secondary generalisation in adults, adolescents and children from 4 years of age with epilepsy. �         in the treatment of primary generalised tonic-clonic seizures in adults, adolescents and children from 4 years of age with idiopathic generalised epilepsy.
Treatment of generalised epilepsy and epileptic syndromes
Treatment of epilepsy with partial-onset seizures

Livertox Summary

Lacosamide is an amino acid derivative with a unique anticonvulsant activity that is used in combination with other agents as therapy of partial onset seizures. Lacosamide therapy is associated with a low rate of transient serum enzyme elevations and has been linked to rare instances of clinically apparent liver injury.

Drug Classes

Anticonvulsants

Pharmacology

Lacosamide therapy is correlated with a decrease in seizure frequency. It should be noted that in group analyses, dosages above 400 mg/day do not appear to result in additional benefit.
Lacosamide is a functionalized amino acid compound specifically synthesized as an anticonvulsive drug to use as add-on therapy for partial-onset seizures with antinociceptive and neuroprotective activities. Lacosamide selectively enhances slow inactivation of voltage-gated sodium channels without affecting fast inactivation, thereby stabilizing hyperexcitabe neuronal membranes. Furthermore, this agent binds to collapsin response mediator protein 2 (CRMP2; DPYSL2), a cytosolic phosphoprotein expressed in most tissues. In the nervous system, CRMP2 acts as a mediator of growth cone collapse as well as modifies axon number, length, and neuronal polarity.

ATC Code

N03AX18
N - Nervous system
N03 - Antiepileptics
N03A - Antiepileptics
N03AX - Other antiepileptics
N03AX18 - Lacosamide

Mechanism of Action

Caused by neuronal hyperexcitability, seizures in epilepsy involve sustained firing of sodium-dependent action potentials. The slow inactivation process, intrinsic to voltage-gated sodium channel functioning, has been implicated in the paroxysmal depolarizing shifts associated with epileptic activity. The exact mechanism of action of lacosamide is not fully known; however, in vitro electrophysiological studies have shown that lacosamide selectively enhances the slow inactivation of voltage-gated sodium channels, shifting the slow inactivation curve to more hyperpolarized potentials and augmenting the maximal fraction of channels in the slow inactivated state. This results in the stabilization of hyperexcitable neuronal membranes and inhibition of repetitive neuronal firing. Lacosamide does not affect the fast component of voltage-gated sodium currents, unlike traditional sodium channel blockers.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

175481-36-4
175481-26-2

Absorption Distribution and Excretion

Lacosamide is completely absorbed after oral administration with negligible first-pass effect. It has a high absolute bioavailability of approximately 100%. Food does not affect the rate and extent of absorption. The Tmax ranges from one to four hours. Steady-state plasma concentrations are achieved after three days of twice-daily repeated administration. The pharmacokinetics of lacosamide are dose-proportional over the dose range between 100 and 800 mg, and time-invariant, with low inter- and intra-subject variability. The major O-desmethyl metabolite of lacosamide has a longer Tmax that ranges from 0.5 to 12 hours. After intravenous administration, Cmax is reached at the end of infusion. The 30- and 60-minute intravenous infusions are bioequivalent to the oral tablet. For the 15-minute intravenous infusion, bioequivalence was met for AUC0-tz but not for Cmax. The point estimate of Cmax was 20% higher than Cmax for oral tablet and the 90% CI for Cmax exceeded the upper boundary of the bioequivalence range. In a trial comparing the oral tablet with an oral solution containing 10 mg/mL lacosamide, bioequivalence between both formulations was shown. A single loading dose of 200 mg approximates steady-state concentrations comparable to the 100 mg twice-daily oral administration.
Lacosamide is primarily eliminated from the systemic circulation by renal excretion and biotransformation. After oral and intravenous administration of 100 mg radiolabeled lacosamide, approximately 95% of the radioactivity was recovered in the urine and less than 0.5 % in the feces. The major compounds excreted were unchanged lacosamide (approximately 40% of the dose), its O-desmethyl metabolite (approximately 30%), and a structurally unknown polar fraction (~20%).
The volume of distribution is approximately 0.6 L/kg and thus close to the volume of total body water.

Metabolism Metabolites

Lacosamide is metabolized by CYP3A4, CYP2C9, and CYP2C19 to form O-desmethyl lacosamide, which is a major, pharmacologically inactive metabolite in humans. There is no enantiomeric interconversion of lacosamide.

Wikipedia

Lacosamide
Geddic_acid

FDA Medication Guides

Vimpat
Lacosamide
TABLET;ORAL
SOLUTION;INTRAVENOUS
SOLUTION;ORAL
UCB INC
10/16/2023
SOLUTION;ORAL
TABLET;ORAL
AMNEAL PHARMS
ACTAVIS LABS FL INC
AMNEAL PHARMS NY
10/27/2017
08/10/2021
Motpoly XR
Lacosamide
CAPSULE, EXTENDED RELEASE;ORAL
Aucta Pharmaceuticals
05/04/2023

Biological Half Life

The elimination half-life of the unchanged drug is approximately 13 hours and is not altered by different doses, multiple dosing or intravenous administration. The major O-desmethyl metabolite of lacosamide has an elimination half-life ranging from 15 to 23 hours).

Use Classification

Human drugs -> Antiepileptics -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Hawkes MA, Fernández Suárez M, Ugarnes G, D'Giano C. Single-dose oral lacosamide in refractory simple partial status epilepticus: case report and review. Clin Neuropharmacol. 2013 Jul-Aug;36(4):138-40. doi: 10.1097/WNF.0b013e31829b21ba. Review. PubMed PMID: 23860347.

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